molecular formula C14H10ClN3O2S B11087111 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone

Cat. No.: B11087111
M. Wt: 319.8 g/mol
InChI Key: ODLXJTWMKJYDPG-UHFFFAOYSA-N
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Description

6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chloro substituent at the 6th position and a methoxyphenyl group attached to the methanone moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions::
  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
  • Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products::
  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and its evaluation in cancer treatment studies. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H10ClN3O2S/c1-20-11-5-2-9(3-6-11)13(19)18-14(21)16-12-7-4-10(15)8-17(12)18/h2-8H,1H3

InChI Key

ODLXJTWMKJYDPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl

Origin of Product

United States

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